molecular formula C22H21N7O2 B6496363 3-(3-methoxyphenyl)-1-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea CAS No. 1013836-11-7

3-(3-methoxyphenyl)-1-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea

Cat. No.: B6496363
CAS No.: 1013836-11-7
M. Wt: 415.4 g/mol
InChI Key: XBSNYEZUAMTOPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative featuring a 3-methoxyphenyl group and a 4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl moiety. The pyridazine core is substituted with a 3-methylpyrazole, while the urea linkage bridges two aromatic systems. Its molecular formula is C₂₃H₂₃N₇O₃, with an average molecular mass of 445.48 g/mol and a monoisotopic mass of 445.1862 .

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O2/c1-15-12-13-29(28-15)21-11-10-20(26-27-21)23-16-6-8-17(9-7-16)24-22(30)25-18-4-3-5-19(14-18)31-2/h3-14H,1-2H3,(H,23,26)(H2,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSNYEZUAMTOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-methoxyphenyl)-1-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea represents a novel class of urea derivatives that have garnered attention in medicinal chemistry due to their potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from readily available aromatic amines and urea derivatives. The process often includes the formation of key intermediates through the coupling of various functional groups, such as methoxy and pyrazole moieties. For instance, the incorporation of the 3-methoxyphenyl group and the 6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl moiety is crucial for enhancing the biological activity of the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of urea derivatives, including those similar to This compound . For example, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
7uA5492.39 ± 0.10
7uHCT-1163.90 ± 0.33
SorafenibA5492.12 ± 0.18
SorafenibHCT-1162.25 ± 0.71

These findings suggest that derivatives like 7u , which shares structural similarities with our compound of interest, exhibit potent inhibitory activity comparable to established anticancer drugs such as Sorafenib .

The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets within cancer cells. Molecular docking studies reveal that the urea structure can participate in hydrogen bonding with amino acid residues in target proteins, such as BRAF kinase, which is implicated in various cancers . This interaction is crucial for inhibiting tumor growth and proliferation.

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical models:

  • Study on Urea Derivatives : A series of diaryl urea derivatives were synthesized and evaluated for their antiproliferative activity against human cancer cell lines (A549, HCT-116). The study concluded that modifications to the aryl groups significantly influenced biological activity .
  • Molecular Hybridization Approach : Research utilizing molecular hybridization strategies combined pharmacophores from different bioactive substances to enhance efficacy. The resulting compounds demonstrated improved binding affinity and selectivity towards cancer cell targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical parameters of the target compound with analogs from the literature:

Compound Name Molecular Formula Molecular Mass (g/mol) Key Substituents Notable Data Reference
Target Compound C₂₃H₂₃N₇O₃ 445.48 3-Methoxyphenyl, pyridazine-pyrazole-amine Monoisotopic mass: 445.1862
1-(2,5-Dimethoxyphenyl)-3-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea C₂₃H₂₃N₇O₃ 445.48 2,5-Dimethoxyphenyl (vs. 3-methoxyphenyl in target) ChemSpider ID: 21086227
1-(3-Methoxyphenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9l) C₂₂H₂₅N₅O₂S 424.3 [M+H]⁺ Piperazinylmethyl-thiazole (vs. pyridazine-pyrazole in target) ESI-MS: 424.3 [M+H]⁺
1-(3,5-Di(trifluoromethyl)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9m) C₂₃H₂₁F₆N₅O₂S 530.2 [M+H]⁺ 3,5-Di(trifluoromethyl)phenyl, thiazole-piperazine ESI-MS: 530.2 [M+H]⁺
MK13: 1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea C₁₄H₁₇N₃O₃ 275.31 3,5-Dimethoxyphenyl, 4-methylpyrazole (simpler pyrazole vs. pyridazine-pyrazole) Synthesis via AcOH reflux
SS6 Ligand: 1-{3-[(6-Aminoquinazolin-4-yl)amino]phenyl}-3-[3-tert-butyl-1-(3-methylphenyl)-1H-pyrazol-5-yl]urea C₃₃H₃₃N₉O 583.70 Quinazoline-amine, tert-butylpyrazole (vs. pyridazine-pyrazole in target) PDB ligand with kinase inhibition
Key Observations:
  • Substituent Position Matters : The position of methoxy groups significantly impacts properties. For example, the target compound’s 3-methoxyphenyl group differs from the 2,5-dimethoxyphenyl analog in , which may alter solubility or receptor binding .
  • Molecular Mass Range : The target (445.48 g/mol) is heavier than simpler pyrazole-ureas like MK13 (275.31 g/mol) but lighter than SS6 (583.70 g/mol), suggesting a balance between complexity and bioavailability .
Key Differences:
  • The target’s pyridazine-pyrazole system may require specialized coupling steps, whereas thiazole-based analogs (9l, 9m) use straightforward amine reactions .

Structure-Activity Relationship (SAR) Insights

Urea Linkage : Critical for hydrogen bonding with biological targets, as seen in SS6 and 3-ureidopyrazoles .

Methoxy Substitution : 3-Methoxyphenyl may optimize lipophilicity compared to bulkier groups (e.g., 3,5-di(trifluoromethyl)phenyl in 9m) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.